4,6-Dibromo-2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-amine
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Overview
Description
4,6-Dibromo-2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-amine is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-amine typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination of 2-(2,5-dichlorophenyl)-1,3-benzoxazole, followed by amination. The reaction conditions often require the use of strong brominating agents such as bromine or N-bromosuccinimide (NBS) and a suitable solvent like acetic acid or chloroform. The amination step may involve the use of ammonia or an amine derivative under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromo-2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoxazole derivatives with different functional groups.
Scientific Research Applications
4,6-Dibromo-2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4,6-Dibromo-2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of bromine and chlorine atoms enhances its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dibromo-2-(2,5-dichlorophenyl)-1,3-benzoxazole
- 4,6-Dichloro-2-(2,5-dibromophenyl)-1,3-benzoxazole
- 4,6-Dibromo-2-(2,5-dichlorophenyl)-1,3-benzimidazole
Uniqueness
4,6-Dibromo-2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
637303-14-1 |
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Molecular Formula |
C13H6Br2Cl2N2O |
Molecular Weight |
436.9 g/mol |
IUPAC Name |
4,6-dibromo-2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C13H6Br2Cl2N2O/c14-7-4-9-12(10(15)11(7)18)19-13(20-9)6-3-5(16)1-2-8(6)17/h1-4H,18H2 |
InChI Key |
SVICBQDNZGXMAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NC3=C(C(=C(C=C3O2)Br)N)Br)Cl |
Origin of Product |
United States |
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